molecular formula C17H18N2O3S B6119993 N'-(3-allyl-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B6119993
M. Wt: 330.4 g/mol
InChI Key: PSPOVSQXQURTCK-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-allyl-2-hydroxybenzylidene)-4-methylbenzenesulfonohydrazide, commonly known as AHBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. AHBS is a hydrazone derivative of sulfonamide, and its chemical structure comprises of a benzene ring, a sulfonamide group, and an allyl group attached to a hydroxybenzylidene moiety.

Mechanism of Action

The mechanism of action of AHBS is not fully understood. However, it is believed that AHBS exerts its biological activities by interacting with specific cellular targets. In cancer cells, AHBS has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of oncogenes. In bacteria and viruses, AHBS has been found to disrupt cell membrane integrity and inhibit the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects:
AHBS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that AHBS can inhibit the growth of cancer cells, bacteria, and viruses. In vivo studies have shown that AHBS can reduce tumor growth and improve survival rates in animal models of cancer. AHBS has also been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AHBS in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a safer and more effective alternative to traditional chemotherapy drugs. However, one of the limitations of using AHBS is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of AHBS and its potential side effects.

Future Directions

There are several future directions for research on AHBS. One area of interest is the development of novel formulations of AHBS that can improve its solubility and bioavailability. Another area of interest is the identification of specific cellular targets of AHBS, which can help to elucidate its mechanism of action. Additionally, more studies are needed to evaluate the safety and efficacy of AHBS in animal models and clinical trials. Overall, the potential applications of AHBS in various fields make it an exciting area of research for scientists.

Synthesis Methods

The synthesis of AHBS involves the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and 4-methylbenzenesulfonylhydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is obtained in the form of yellow crystals, which are purified by recrystallization.

Scientific Research Applications

AHBS has been extensively studied for its potential applications in various fields. In medicine, AHBS has been found to exhibit anticancer, antimicrobial, and antiviral activities. In agriculture, AHBS has been shown to have herbicidal and insecticidal properties. In material science, AHBS has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-5-14-6-4-7-15(17(14)20)12-18-19-23(21,22)16-10-8-13(2)9-11-16/h3-4,6-12,19-20H,1,5H2,2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPOVSQXQURTCK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC(=C2O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC(=C2O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4-methylbenzenesulfonamide

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